An In-depth Technical Guide to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (CAS 129321-60-4)
An In-depth Technical Guide to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (CAS 129321-60-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, a unique spirocyclic scaffold with significant potential in medicinal chemistry. The guide details its chemical properties, synthesis, and, most notably, its application as a key building block in the development of advanced kinase inhibitors. By elucidating the structural rationale and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the demand for molecules with high specificity, potency, and favorable pharmacokinetic profiles has driven the exploration of novel chemical space. Three-dimensional molecular architecture is a critical determinant of biological activity and drug-like properties. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and structurally complex core that can orient substituents in precise vectors, thereby enhancing interactions with biological targets.
The 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane core is of particular interest due to its inherent rigidity, embedded heteroatoms for hydrogen bonding, and its demonstrated utility in creating potent inhibitors of key oncological and immunological targets. This guide will delve into the technical specifics of this valuable compound. The introduction of spirocyclic scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 129321-60-4 | [2] |
| Molecular Formula | C8H13NO2 | [2] |
| Molecular Weight | 155.19 g/mol | [2] |
| Purity | Typically >95% | Commercial Suppliers[3] |
| Storage | 2-8°C, Inert atmosphere | Commercial Suppliers[4] |
Synthesis of the Core Scaffold
The synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a multi-step process. The final step involves the deprotection of a benzyl-protected precursor.
Final Deprotection Step: Synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
The target compound is synthesized from its N-benzyl protected precursor, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, via catalytic hydrogenation.[5]
Reaction Scheme:
Caption: Final debenzylation step to yield the title compound.
Detailed Protocol:
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Reaction Setup: In a suitable hydrogenation vessel, combine 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (1.0 g) and 10% Palladium on carbon (600 mg) in ethanol (40 mL).[5]
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture for 5 hours.[5]
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Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.[5]
Synthesis of the N-Benzyl Precursor
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is as a key structural motif in the development of kinase inhibitors for the treatment of cancers and autoimmune diseases.[5][6] Its rigid, three-dimensional structure is believed to contribute to potent and selective binding to the kinase active site.
Rationale for Use in Kinase Inhibitors
The dispiro[2.0.4.3]undecane scaffold offers several advantages in the design of kinase inhibitors:
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Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target protein, thus enhancing binding affinity.
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Three-Dimensional Diversity: The spirocyclic nature of the molecule allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional chemical space and optimizing interactions with the kinase active site.
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Improved Physicochemical Properties: The introduction of spirocyclic moieties can improve properties such as aqueous solubility and metabolic stability.[1]
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Novelty and Patentability: As a non-classical bioisostere for more common ring systems, it provides a route to novel chemical entities with the potential for new intellectual property.
Exemplary Synthetic Application: Synthesis of a Quinoline-based Kinase Inhibitor
The following is a representative experimental protocol for the coupling of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane with a halo-substituted quinoline core, based on procedures outlined in the patent literature.
Reaction Scheme:
Caption: General scheme for the coupling of the spirocycle to a quinoline core.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-quinoline derivative (e.g., 4-chloro-6-methoxy-7-benzyloxyquinoline) in a suitable solvent such as dioxane.
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Addition of Reagents: Add 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent such as ethyl acetate and wash with water.
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Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired coupled product.
Safety and Handling
As a laboratory chemical, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane should be handled with appropriate safety precautions.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.
Conclusion
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a valuable and strategically important building block for medicinal chemists. Its unique spirocyclic structure provides a rigid scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. While detailed synthetic procedures for its precursor and comprehensive experimental characterization data are not widely available in the public domain, the information presented in this guide provides a strong foundation for its application in drug discovery programs. The continued exploration of this and other complex spirocyclic systems will undoubtedly contribute to the development of the next generation of targeted therapies.
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